

Comparative Guide: ¹H NMR Structural Confirmation of 9-Methyldecan-1-ol

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Compound of Interest

Compound Name: 9-Methyldecan-1-ol

CAS No.: 51750-47-1

Cat. No.: B1194091

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Executive Summary

Objective: To provide a definitive technical protocol for the structural confirmation of **9-methyldecan-1-ol** (CAS: 55505-28-7) using proton nuclear magnetic resonance (

¹H NMR) spectroscopy.

Context: **9-methyldecan-1-ol** is a branched fatty alcohol often utilized as a pheromone precursor or a specialized surfactant intermediate.^[1] Its structural integrity—specifically the location of the methyl branching at the penultimate carbon (iso-structure)—is critical for biological activity and physicochemical properties.

The Challenge: Distinguishing **9-methyldecan-1-ol** from its linear isomer (1-undecanol) or its ante-iso isomer (8-methyldecan-1-ol) is difficult using low-resolution techniques like IR or standard TLC.^[1] High-field

¹H NMR offers a rapid, non-destructive method to validate the branching pattern by analyzing the methyl signal multiplicity and integration.

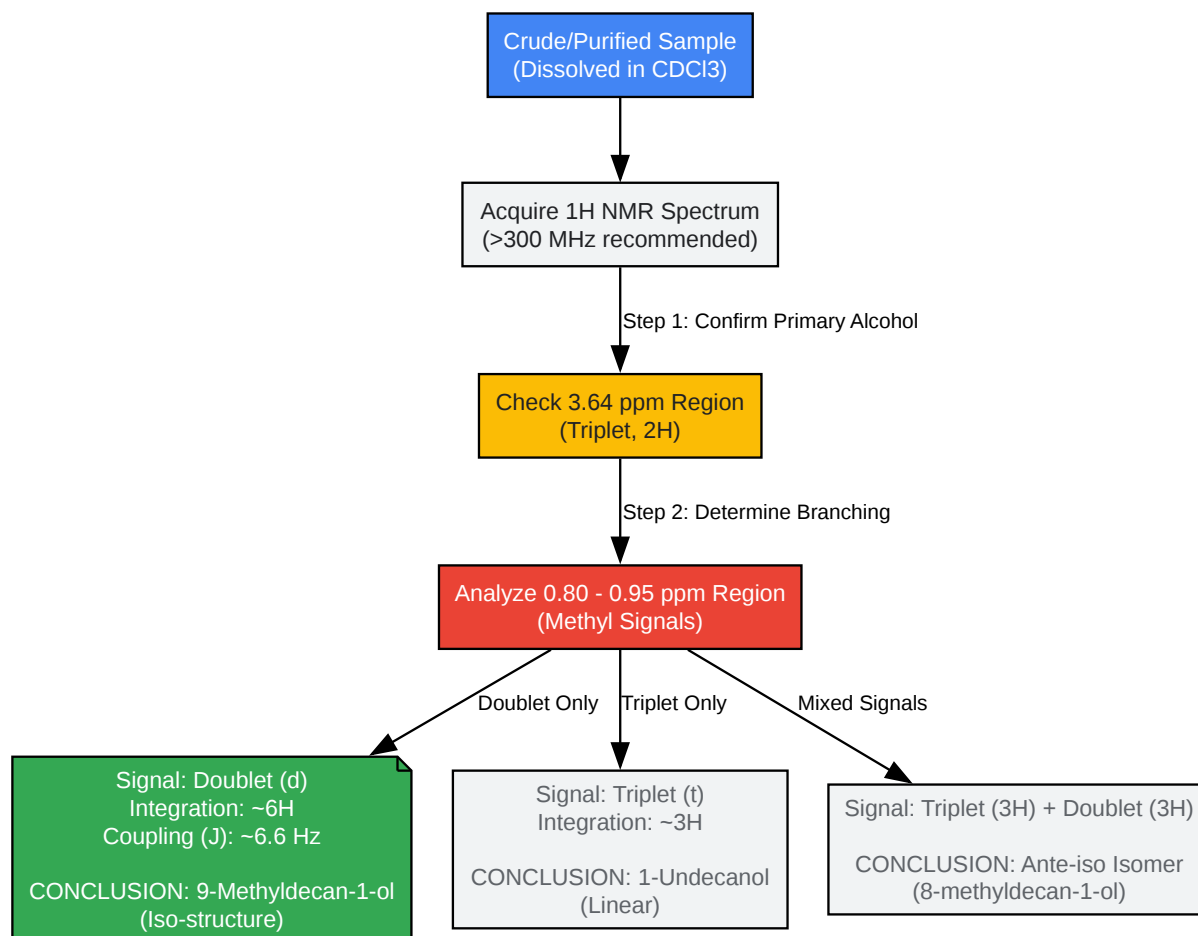
Theoretical Framework & Diagnostic Logic

The structural confirmation relies on the distinct magnetic environments of the terminal methyl groups.

- Target (**9-methyldecan-1-ol**): Possesses a terminal isopropyl group.^[1] The two methyl groups are chemically equivalent and couple to a single methine proton (), resulting in a doublet signal integrating to 6 protons.
- Alternative 1 (1-Undecanol): Possesses a linear chain with a single terminal methyl group. This methyl couples to a methylene group (), resulting in a triplet signal integrating to 3 protons.
- Alternative 2 (8-methyldecan-1-ol / Ante-iso): Possesses a branching methyl at the ante-penultimate position.^[1] This results in two distinct methyl signals: one triplet (terminal chain end) and one doublet (branch), each integrating to 3 protons.

Decision Logic Diagram

The following flowchart illustrates the logical pathway for structural assignment based on spectral data.



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Figure 1: Decision tree for the structural assignment of C11 fatty alcohol isomers.

Comparative Spectral Data Analysis

The following table contrasts the experimental

¹H NMR data of **9-methyldecan-1-ol** against its primary linear alternative. Data is referenced to residual CHCl₃

at 7.26 ppm.

Table 1: Chemical Shift Comparison (400 MHz, CDCl₃)

Assignment	9-Methyldecan-1-ol (Target)	1-Undecanol (Alternative)	Diagnostic Significance
-CH -OH (C1)	3.64 ppm (t, Hz, 2H)	3.64 ppm (t, Hz, 2H)	Confirms primary alcohol functionality. [1] Identical in both isomers.
-CH - (C2)	1.50 – 1.61 ppm (m, ~2H)	1.50 – 1.60 ppm (m, 2H)	Beta-protons.[1] Not diagnostic for remote branching.
Bulk -CH -	1.24 – 1.39 ppm (m, ~13H)*	1.20 – 1.40 ppm (m, 16H)	The "methylene envelope." [1] Integration differs slightly but is unreliable for purity checks.
-CH(CH)	Included in bulk multiplet	N/A	The methine proton at C9 is often obscured by the bulk methylene signal.[1]
Terminal -CH	0.87 ppm (d, Hz, 6H)	0.88 ppm (t, Hz, 3H)	CRITICAL DIFFERENTIATOR. The Doublet vs. Triplet multiplicity is the definitive proof of structure.[1]

*Note: Integration of the bulk methylene region in **9-methyldecan-1-ol** typically accounts for protons at C3–C8 plus the C9 methine proton.[1]

Detailed Peak Assignment for 9-Methyldecan-1-ol

Based on synthesis literature [1, 2], the specific assignment is:

- 3.64 (t,

Hz, 2H): Hydroxymethyl protons at C1.[2]

- 1.55 (m, 2H): Methylene protons at C2.
- 1.50 (m, 1H): Methine proton at C9 (often overlapping with C2 or bulk).
- 1.20 – 1.40 (m, 12H): Methylene protons at C3, C4, C5, C6, C7, C8.
- 0.87 (d,

Hz, 6H): Methyl protons at C10 and the C9-methyl branch.

Experimental Protocol

Materials

- Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as internal standard.
- Sample Mass: 10–20 mg of oil/solid.
- Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Standard 400 MHz Instrument)

- Pulse Sequence: zg30 (standard proton with 30° flip angle).
- Number of Scans (NS): 16 (sufficient for >10 mg sample).
- Relaxation Delay (D1):
2.0 seconds (to ensure accurate integration of methyl signals).
- Spectral Width: 0 – 12 ppm.
- Temperature: 298 K (25°C).

Step-by-Step Workflow

- Preparation: Dissolve ~15 mg of the analyte in 0.6 mL CDCl₃

- . Ensure the solution is homogeneous.
- Shimming: Shim the sample until the TMS peak (0.00 ppm) or residual CHCl₃ peak (7.26 ppm) is sharp and symmetrical (linewidth < 0.5 Hz).
- Acquisition: Run the standard proton experiment.
- Processing:
 - Apply an exponential window function (LB = 0.3 Hz).
 - Phase correct manually to ensure a flat baseline.
 - Calibrate: Set the residual CHCl₃ singlet to 7.26 ppm.
- Analysis:
 - Expand the region 0.80 – 1.00 ppm.
 - Observe the splitting pattern.^{[3][4][5][6][7][8][9]} A clear doublet confirms the isopropyl tail.
 - Integrate the signal relative to the triplet at 3.64 ppm (set to 2H). The methyl doublet should integrate to 6H.

Validation & Troubleshooting

Self-Validating Checks^[1]

- Integration Ratio: The ratio of the terminal methyl signal (0.87 ppm) to the hydroxymethyl signal (3.64 ppm) must be 3:1 (representing 6H : 2H). Significant deviation suggests impurity or linear isomer contamination.
- Coupling Constant: The coupling constant () for the isopropyl doublet is characteristically 6.6 – 6.8 Hz. If the splitting is ~7.0–7.5 Hz and appears as a triplet, the sample is likely the linear isomer.

Common Pitfalls

- **Virtual Coupling:** In higher-order spectra (lower field instruments), the doublet may appear slightly distorted ("roofing effect") due to the proximity of the methine proton signal.
- **Water Peak:** In CDCl₃

, the water peak appears around 1.56 ppm, which can obscure the C2 methylene or C9 methine signals. Drying the sample or adding D₂O

shake can resolve this overlap.

Advanced Confirmation (If 1H is ambiguous)

If the sample contains a mixture of isomers,

¹H NMR may show overlapping triplets and doublets. In this case,

¹³C NMR is definitive:

- **9-Methyldecan-1-ol:** Shows a distinct signal for the chemically equivalent methyl carbons at ~22.6 ppm and the methine carbon at ~28.0 ppm [1].^[1]
- **1-Undecanol:** Shows a single methyl signal at ~14.1 ppm.^[1]

References

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- Reference for Isopropyl vs. Linear Methyl Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for chemical shift rules).

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